

# An In-Depth Technical Guide to RU 35929: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**RU 35929** is a chemical entity identified as a nootropic, or "smart drug," suggesting its potential to enhance cognitive functions such as learning and memory.[1][2][3][4] Despite this classification, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on its pharmacology. This guide aims to consolidate the available information on **RU 35929**, while also highlighting the current gaps in knowledge regarding its pharmacokinetic and pharmacodynamic profiles.

## **Chemical and Physical Properties**

**RU 35929** is chemically known as (±)-1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine.[5][6] Its molecular structure has been elucidated through X-ray and 1H-NMR spectroscopy, providing a foundational understanding of its three-dimensional conformation.[3] Further research has explored its interaction with cyclodextrins, suggesting potential for formulation strategies to enhance its solubility and stability.[5]

Table 1: Physicochemical Properties of **RU 35929** 



| Property          | Value                                                | Reference |
|-------------------|------------------------------------------------------|-----------|
| CAS Number        | 111711-47-8                                          | [1][7][8] |
| Molecular Formula | C12H15NO4S                                           | [2]       |
| Molecular Weight  | 269.32 g/mol                                         | [2]       |
| Synonyms          | (±)-1-benzenesulphonyl-2-oxo-<br>5-ethoxypyrrolidine | [5][6]    |
| Classification    | Nootropic, Antiamnesic agent                         | [9][10]   |

## **Pharmacokinetics**

There is a notable absence of published data regarding the pharmacokinetics of **RU 35929**. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been detailed in the available scientific literature. Understanding these properties is critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and assessing the overall safety profile of the compound. The lack of this information presents a significant hurdle in the preclinical and clinical development of **RU 35929**.

## **Pharmacodynamics**

The pharmacodynamic profile of **RU 35929** remains largely uncharacterized. While it is labeled as a nootropic agent, the specific molecular targets and mechanisms of action through which it might exert its cognitive-enhancing effects are unknown. There are no publicly available studies detailing its binding affinities to receptors, enzyme inhibition profiles, or effects on neurotransmitter systems.

## **Experimental Protocols**

Detailed experimental protocols for in vivo or in vitro studies involving **RU 35929** are not available in the public domain. While its crystal structure has been analyzed, the methods for its synthesis and purification, as well as the protocols for any pharmacological or toxicological assessments, have not been published in peer-reviewed journals.

# Signaling Pathways and Logical Relationships







Due to the lack of information on its mechanism of action, it is not possible to construct any diagrams of signaling pathways affected by **RU 35929**. The logical relationships between its chemical structure and biological activity are yet to be established through rigorous scientific investigation.

To illustrate a hypothetical experimental workflow for initial screening of a nootropic compound like **RU 35929**, the following diagram is provided.





Click to download full resolution via product page

Caption: Hypothetical workflow for the initial evaluation of a novel nootropic agent.



#### Conclusion

While **RU 35929** has been identified as a potential nootropic agent, the publicly available scientific data is insufficient to provide a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The lack of published research on its mechanism of action, efficacy, and safety profile means that its potential as a therapeutic agent remains unevaluated. Further in-depth studies are required to characterize this compound and determine its viability for drug development. Researchers interested in this molecule would need to conduct foundational in vitro and in vivo studies to generate the necessary data for a thorough pharmacological assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biozol.de [biozol.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular modeling of beta-cyclodextrin complexes with nootropic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20170129915A1 Therapeutic agent for diseases associated with nerve axon dysfunction, including therapeutic agent for alzheimer's disease - Google Patents [patents.google.com]
- 8. RU2515976C2 Condensed heterocyclic nitrogen compounds and using them as inhibitors of amyloid beta production - Google Patents [patents.google.com]
- 9. RU 35929 Immunomart [immunomart.com]
- 10. RU 35929 | TargetMol [targetmol.com]







 To cite this document: BenchChem. [An In-Depth Technical Guide to RU 35929: Current Knowledge and Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680175#pharmacokinetics-and-pharmacodynamics-of-ru-35929]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com